6-Cyano-2-naphthoic acid
Description
Contextualization of Naphthalene (B1677914) Carboxylic Acids in Chemical Research
Naphthalene carboxylic acids are versatile building blocks in organic synthesis and medicinal chemistry. Their rigid, planar structure and the electron-rich nature of the naphthalene ring system impart unique properties that are leveraged in the design of new molecules. These compounds serve as intermediates in the synthesis of a wide range of products, including dyes, pigments, and pharmaceuticals. solubilityofthings.com The position of the carboxylic acid group on the naphthalene ring, along with the presence of other substituents, profoundly influences the compound's chemical reactivity and biological activity. solubilityofthings.comontosight.ai
In medicinal chemistry, naphthoic acid derivatives have been explored for their potential in various therapeutic areas. For instance, they have been investigated as enzyme inhibitors and receptor antagonists. ontosight.ainih.gov The structural framework of naphthoic acid allows for the introduction of various functional groups, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. Research has demonstrated the potential of naphthoic acid derivatives in the development of treatments for conditions such as benign prostatic hyperplasia and as anti-inflammatory agents. ontosight.ainih.gov
Overview of 6-Cyano-2-naphthoic Acid: Research Landscape and Potential
Within the broader family of naphthalene carboxylic acids, this compound stands out as a compound of particular interest to the research community. Its structure is defined by a naphthalene core with a cyano group (-C≡N) at the 6-position and a carboxylic acid group (-COOH) at the 2-position. This specific arrangement of functional groups confers distinct chemical properties and opens up avenues for a variety of applications.
The presence of both a cyano and a carboxylic acid group makes this compound a valuable precursor in the synthesis of more complex molecules. The cyano group can be converted into other functional groups, such as amines or amides, while the carboxylic acid group can undergo esterification or amidation reactions. This dual reactivity allows for the construction of diverse molecular architectures.
Research into this compound and its derivatives has shown promise in several areas. For example, it is a known precursor to other valuable chemical intermediates. chemsrc.com The compound itself and its derivatives have been investigated for their potential as 5α-reductase inhibitors, which are relevant in the treatment of androgen-dependent conditions. nih.gov
Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 5159-60-4 |
| Molecular Formula | C₁₂H₇NO₂ |
| Molecular Weight | 197.19 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
This table summarizes key properties of this compound. chemsrc.comcymitquimica.comaccelachem.comenovationchem.com
Research Applications of Naphthoic Acid Derivatives
| Research Area | Application |
|---|---|
| Medicinal Chemistry | Development of enzyme inhibitors and receptor antagonists. ontosight.ainih.gov |
| Materials Science | Synthesis of liquid crystals and materials with enhanced conductivity. chemicalbook.comlookchem.com |
| Organic Synthesis | Intermediate for pharmaceuticals, dyes, and other organic compounds. solubilityofthings.commedchemexpress.com |
This table highlights the diverse research applications of naphthoic acid derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-cyanonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXBANYHKBTOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498075 | |
| Record name | 6-Cyanonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5159-60-4 | |
| Record name | 6-Cyanonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Cyano 2 Naphthoic Acid and Its Structural Analogues
Convergent and Divergent Synthesis Strategies
The construction of polysubstituted naphthalenes like 6-cyano-2-naphthoic acid can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. In contrast, a divergent synthesis begins with a common starting material that is sequentially modified to produce a library of structurally related compounds. wikipedia.org
For instance, a divergent approach to substituted naphthalenes might start from a pre-functionalized naphthalene (B1677914) core, such as a dihalonaphthalene, which can then undergo a series of different reactions at each halogenated site to introduce the desired cyano and carboxyl groups. This allows for the creation of various isomers and analogs from a single precursor. One such strategy involves the use of 4-hydroxy-2-pyrones as versatile starting materials, which can undergo [4+2] cycloaddition reactions with arynes to generate a variety of multisubstituted naphthalenes. rsc.org
Conversely, a convergent strategy might involve the synthesis of a cyanated benzene (B151609) derivative and a separate fragment that can be annulated to form the second ring of the naphthalene system, incorporating the carboxylic acid group in the process. Three-component coupling reactions, for example, can directly produce highly substituted naphthalenes from simple, readily available components in a single pot. nih.gov
Carboxylation and Cyano Group Introduction
The introduction of the carboxyl and cyano groups onto the naphthalene scaffold is a critical aspect of the synthesis of this compound. These transformations can be achieved through several methods, including modern catalytic approaches. A common strategy involves starting with a di-substituted naphthalene precursor, such as a 6-bromo-2-halonaphthalene, and then sequentially or concurrently introducing the cyano and carboxyl functionalities.
Transition metal-catalyzed carboxylation, particularly with palladium catalysts, has become a powerful tool for the synthesis of aromatic carboxylic acids from aryl halides and triflates. researchgate.netnih.gov These reactions typically involve the oxidative addition of the aryl halide to a low-valent metal center, followed by the insertion of carbon monoxide (CO) or direct reaction with carbon dioxide (CO2), and subsequent reductive elimination to yield the carboxylic acid derivative. scielo.br
The synthesis of naphthoic acids can be achieved by the palladium-catalyzed carboxylation of the corresponding bromonaphthalenes. For example, 2-bromonaphthalene (B93597) can be carboxylated using a palladium catalyst in the presence of a suitable CO source. nih.gov This methodology is applicable to the synthesis of this compound, potentially starting from a precursor like 6-bromo-2-cyanonaphthalene. The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.netrsc.org
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| Pd(OAc)2 / dppf / Et3N | 2-Bromonaphthalene | 2-Naphthoic acid | High | nih.gov |
| PdCl2(dppf) / t-BuONa | Propargylamine, Aryl iodide, CO2 | 5-Arylideneoxazolidin-2-one | Good | kisti.re.kr |
| Pd(OAc)2 / BuPdAd2 / Cs2CO3 | 2-Bromoaniline, Isocyanide, CO2 | Quinazoline-1,4(1H,3H)-dione | Good | acs.org |
This table presents examples of palladium-catalyzed carboxylation reactions on naphthalene and related aromatic systems.
In recent years, photoredox catalysis has emerged as a mild and powerful strategy for the direct functionalization of C-H bonds, including carboxylation. rsc.orgrsc.org This approach utilizes a photocatalyst that, upon visible light irradiation, can initiate a single-electron transfer process, leading to the formation of reactive intermediates that can react with CO2 to form carboxylic acids. acs.org
This methodology offers the potential for a more atom-economical synthesis of this compound by avoiding the pre-functionalization of the naphthalene ring with a halogen. The regioselectivity of the C-H carboxylation can be controlled by the electronic and steric properties of the substituents already present on the naphthalene ring or through the use of directing groups. rsc.org While specific examples for the direct C-H carboxylation to form this compound are still emerging, the general applicability of this method to arenes suggests its potential for this transformation. rsc.orgresearchgate.net
| Photocatalyst | Substrate Type | Reaction Type | Key Feature | Reference |
| Iridium or Ruthenium complexes | Arenes | C-H Functionalization | Mild reaction conditions | rsc.org |
| Organic Dyes | Heteroarenes | Arylation | Transition-metal-free | researchgate.net |
| Acridinium catalyst | Electron-rich arenes | C-H Alkylation | Formation of arene cation radicals | acs.org |
This table highlights different photoredox catalysis systems for the functionalization of aromatic compounds.
The introduction of a cyano group onto a naphthalene ring is commonly achieved through the nucleophilic substitution of a halogen atom. This can be accomplished using various cyanide sources, with copper(I) cyanide (CuCN) in the Rosenmund-von Braun reaction being a classic method. For instance, 6-bromo-2-naphthol (B32079) can be converted to 6-cyano-2-naphthol (B14798) in high yield by heating with CuCN in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). rsc.org
Modern palladium- and nickel-catalyzed cyanation reactions offer milder conditions and broader functional group tolerance. nih.govcdnsciencepub.com These catalytic systems can utilize less toxic cyanide sources like zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]). nih.gov The Sandmeyer reaction provides an alternative route, where an amino group on the naphthalene ring is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using CuCN. scispace.comresearchgate.netscielo.br This method is particularly useful for accessing substitution patterns that are not easily achievable through direct electrophilic substitution. researchgate.net For example, 6-amino-2-naphthoic acid could be a potential precursor for this compound via a Sandmeyer reaction.
| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |
| CuCN in NMP | 6-Bromo-2-hydroxynaphthalene | 6-Cyano-2-naphthol | 54 | rsc.org |
| CuCN | Aryl Diazonium Salt | Aryl Nitrile | Varies | scispace.com |
| Pd(OAc)2 / Ligand, K4[Fe(CN)6] | Aryl Halide | Aryl Nitrile | Good | nih.gov |
| Ni(MeCN)62 / Ligand | Aryl Bromide | Aryl Nitrile | 61-88 | cdnsciencepub.com |
This table summarizes various methods for the cyanation of halogenated naphthalenes and other aryl halides.
Functionalization of the Naphthalene Backbone
The synthesis of this compound often relies on the strategic functionalization of a pre-existing naphthalene backbone. Cross-coupling reactions are indispensable tools for this purpose, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to modify the naphthalene scaffold. nih.gov These reactions allow for the introduction of a wide range of functional groups, which can then be further transformed into the desired cyano or carboxyl moieties.
For example, a bromo-substituted naphthalene can undergo a Suzuki coupling with an arylboronic acid to introduce a new carbon-carbon bond. This could be a strategic step in building up the complexity of the molecule before the introduction of the final functional groups. Similarly, a Heck reaction can be used to introduce a vinyl group, which can then be oxidatively cleaved to a carboxylic acid.
The choice of catalyst, ligand, and reaction conditions is critical for the success of these transformations, especially when dealing with multifunctional substrates where chemoselectivity is a concern. The development of new and more active catalyst systems continues to expand the scope and applicability of these powerful reactions in the synthesis of complex aromatic compounds.
Cycloaddition and Annulation Methodologies
Cycloaddition and annulation reactions represent powerful tools for the de novo construction of the naphthalene ring system, offering strategic control over the final substitution pattern. researchgate.net While direct synthesis of this compound via a single cycloaddition step is not commonly documented, these methods are fundamental for creating the core naphthyl structure, which can then be further functionalized.
One of the prominent strategies is the dehydro-Diels-Alder (DDA) reaction, which constructs highly substituted aromatic rings. researchgate.net Other approaches involve transition-metal-catalyzed C-H activation and annulation. For instance, methods have been developed for synthesizing highly substituted α-naphthols through the silver(I)-catalyzed functionalization of β-ketoesters and alkynes. researchgate.net Similarly, benzannulation of α-carbonyl radicals with alkynes, often initiated by a photocatalyst, yields a variety of substituted 1-naphthols under mild conditions. researchgate.net
A UV-induced 6π-cyclization protocol using a cobaloxime catalyst has also been reported for creating polysubstituted naphthol skeletons. researchgate.net These naphthol and naphthoate products serve as versatile precursors. The hydroxyl or ester group can be converted to the desired carboxylic acid and nitrile functionalities of the target molecule through subsequent standard transformations.
Table 1: Selected Annulation Strategies for Naphthalene Core Synthesis
| Method | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Benzannulation | α-Carbonyl Radicals + Alkynes | Photocatalyst | Highly Substituted 1-Naphthols |
| C-H Functionalization | β-Ketoesters + Alkynes | Silver(I) Catalyst | Substituted α-Naphthols |
Rearrangement Reactions
Rearrangement reactions provide another strategic avenue to access specific isomers of substituted naphthoic acids that might be difficult to obtain directly. In the synthesis of naphthoic acid derivatives, skeletal rearrangements can dictate the final regiochemical outcome. For example, an oxabenzonorbornadiene rearrangement has been utilized as a pathway to access certain naphthoic acid derivatives. researchgate.net
A particularly relevant example is found in the Kolbe-Schmitt reaction, a method for carboxylating phenols. When the potassium salt of 2-naphthol (B1666908) is carboxylated, the initial product formed is 3-hydroxy-2-naphthoic acid. However, under appropriate reaction conditions, this kinetic product undergoes an in situ rearrangement to furnish the thermodynamically more stable 6-hydroxy-2-naphthoic acid. This rearrangement is a critical step for positioning the functional group at the C6 position. This hydroxy-naphthoic acid is a direct precursor to this compound, as the hydroxyl group can be converted to the cyano group via transformations such as the Sandmeyer reaction on the corresponding amine.
Stereoselective Synthesis of Chiral this compound Derivatives
The demand for enantiomerically pure compounds in pharmacology and materials science has driven the development of stereoselective syntheses. For derivatives of this compound, chirality is typically introduced by attaching a chiral substituent to the naphthalene core.
A notable example is the synthesis of chiral coordination polymers based on (R)-6-(1-carboxyethoxy)-2-naphthoic acid. researchgate.net This chiral ligand is synthesized from the achiral precursor 6-hydroxy-2-naphthoic acid. The synthesis involves the stereospecific introduction of a lactate (B86563) unit onto the naphthyl core.
The structural integrity and chirality of these molecules are confirmed through various analytical techniques. Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure and absolute configuration, while circular dichroism (CD) spectroscopy confirms the chiral nature of the bulk material in solution. researchgate.net
Table 2: Synthesis and Characterization of a Chiral Naphthoic Acid Derivative
| Precursor | Chiral Reagent/Step | Chiral Product | Characterization Methods |
|---|
Multi-Step Synthesis of Complex this compound-Containing Molecules
The this compound scaffold is a valuable building block for constructing more complex molecules with specific biological or material properties. libretexts.org Its rigid structure and defined substitution pattern make it an ideal component for designing targeted agents.
In medicinal chemistry, substituted 2-naphthoic acids have been incorporated into retinoids, which are ligands for retinoic acid receptors (RARs). acs.org For instance, a series of 6-substituted 2-naphthoic acids were synthesized to explore structure-activity relationships, with some derivatives showing potent and selective activity for RAR subtypes. acs.org The synthesis of these complex molecules involves the initial preparation of the core naphthoic acid, followed by a series of functional group interconversions and coupling reactions to introduce diverse substituents at the C6 position. acs.org
Similarly, hydroxy-naphthoic acid derivatives, which are close relatives and precursors, have been used as the core fragment in the design of small molecule inhibitors for viral proteins, such as the influenza virus NS1 protein. nih.gov The synthetic route typically involves amide bond formation between the naphthoic acid core and another substituted aromatic or heterocyclic fragment, demonstrating the utility of this scaffold in multi-step synthetic sequences. nih.gov The precursor, 6-cyano-2-naphthol, is also a documented starting material for a range of more complex structures, including polyether derivatives and glycosides. sigmaaldrich.com
Mechanistic Investigations of Chemical Transformations Involving 6 Cyano 2 Naphthoic Acid Systems
Elucidation of Reaction Pathways and Transition States
Understanding the detailed pathway of a chemical reaction, including the characterization of intermediates and transition states, is a cornerstone of mechanistic chemistry. For reactions involving 6-cyano-2-naphthoic acid, both experimental and computational methods are employed to map out these complex transformations.
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. For instance, in the context of ketonization reactions of carboxylic acids, computational studies have shown that a bimolecular concerted reaction pathway can exist. psu.edu This involves a nucleophilic attack from the β-carbon of one acid to the α-carbon of another, leading to decarboxylation through a six-membered ring transition state. psu.edu While the activation barrier for such a reaction between two acetic acid molecules is substantial (ΔG╪ = 72.2 kcal/mol), the formation of a stable dimer through hydrogen bonding is a key feature of the reactant configuration. psu.edu These computational insights provide a framework for understanding potential side reactions or alternative pathways in transformations of this compound.
The stability of transition states can be significantly influenced by substituents on the aromatic ring. In SN2 reactions, for example, allylic or benzylic substrates react much faster than their saturated counterparts due to the stabilization of the sp2-hybridized carbon in the transition state through π-system conjugation. sit.edu.cn The cyano and carboxylic acid groups of this compound can similarly influence the stability of transition states in various reactions through their electronic effects.
Catalytic Cycle Analysis in Metal-Mediated Processes
Transition metal catalysis is a powerful tool in organic synthesis, and understanding the catalytic cycle is essential for optimizing reaction conditions and expanding their scope. uniurb.it this compound and its derivatives can participate in various metal-mediated transformations, and a detailed analysis of the catalytic cycles provides insights into the role of the catalyst, ligands, and additives.
A common mechanistic step in many palladium- and nickel-catalyzed cross-coupling reactions is the oxidative addition of an aryl halide or triflate to a low-valent metal center. sbq.org.br For instance, in the nickel-catalyzed carboxylation of aryl electrophiles, the proposed mechanism often begins with the oxidative addition of the aryl electrophile to a Ni(0) species, forming a Ni(II) intermediate. sbq.org.br This is followed by a single electron reduction to a Ni(I) species, CO2 insertion, and a second single electron reduction to release the carboxylated product and regenerate the Ni(0) catalyst. sbq.org.br The presence of ligands and additives can significantly influence the efficiency of these steps.
In some cases, additives can play a crucial role in enhancing reactivity. For example, in a Pd(0)-catalyzed coupling of isoprene (B109036) and benzaldehyde, the addition of catalytic amounts of 1-naphthoic acid was found to enhance the reaction rate. snnu.edu.cn This suggests that the carboxylic acid may act as a proton shuttle or a ligand to facilitate key steps in the catalytic cycle.
The following table summarizes key aspects of proposed catalytic cycles for reactions involving naphthoic acid derivatives:
| Catalyst System | Reaction Type | Key Mechanistic Steps | Role of Naphthoic Acid Derivative |
| [NiCl2(PPh3)2] / PPh3 | Carboxylation | Oxidative addition, single electron reductions, CO2 insertion | Substrate |
| Pd(0) / Ligand | Coupling | Oxidative cyclization or π-Lewis base activation | Additive/Ligand |
| Copper Iodide / Amine Ligands | Carboxylation | Oxidative addition to C(sp2)-O bond | Substrate |
Photochemical Reaction Mechanisms and Excited State Dynamics
The photochemistry of naphthalene (B1677914) derivatives is a rich field of study, driven by their applications in areas such as fluorescent probes and photoacids. The cyano and carboxylic acid substituents in this compound significantly influence its photophysical and photochemical properties.
Upon absorption of light, molecules are promoted to an electronically excited state. For many naphthol derivatives, this leads to an increase in acidity, a phenomenon known as excited-state proton transfer (ESPT). researchgate.net The excited-state acidity constant, pKa, can be determined using time-resolved fluorescence spectroscopy. researchgate.net For a series of cyano-substituted 2-naphthols, the pKa was found to be dependent on the position of the cyano group, as predicted by charge-transfer theory. researchgate.net
The Förster cycle is a thermodynamic model used to estimate the change in acidity upon excitation. nih.gov For 2-naphthol (B1666908), electronic excitation to the S1 state leads to intramolecular charge transfer from the hydroxyl group to the aromatic ring, increasing its acidity. nih.gov Deprotonation in the excited state relieves antiaromaticity and stabilizes the excited conjugate base. nih.gov
The photochemistry of related compounds, such as 6-methoxy-2-naphthylacetic acid, the active metabolite of the drug nabumetone, has also been investigated. This compound undergoes photodecarboxylation in both aqueous and organic solvents. nih.gov Mechanistic studies have revealed the involvement of the excited singlet state, which can generate a naphthalene radical cation followed by the addition of O2 prior to decarboxylation. nih.gov Evidence for this pathway comes from fluorescence quenching experiments and laser flash photolysis studies. nih.gov
The following table outlines key photophysical parameters for related naphthol derivatives:
| Compound | Ground State pKa | Excited State pKa* | ΔpKa |
| 2-Naphthol | 9.5 | 2.8 | -6.7 |
| 8-Cyano-2-naphthol | 8.4 | -0.8 | -9.2 |
| 5,8-Dicyano-2-naphthol | 7.8 | -4.5 | -12.3 |
These data highlight the significant increase in acidity upon excitation, particularly with the introduction of electron-withdrawing cyano groups. nih.gov
Role of Non-Covalent Interactions in Reaction Specificity
Non-covalent interactions, such as hydrogen bonding, π-stacking, and CH/π interactions, are ubiquitous in chemical and biological systems. nih.govcardiff.ac.uk They play a crucial role in determining molecular conformation, crystal packing, and the stereoselectivity of chemical reactions. mdpi.com
In the context of this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, while the naphthalene ring and cyano group can participate in π-stacking and other non-covalent interactions. These interactions are critical in the formation of cocrystals and in directing the outcome of reactions. mdpi.com
For example, in chiral phosphoric acid catalyzed reactions, non-covalent interactions between the substrate and the catalyst's 3,3'-aryl groups can be pivotal in determining stereoselectivity. nih.gov Both π-stacking and CH/π interactions can influence the stability of the transition state, sometimes in opposing ways. nih.gov The balance of these subtle forces, along with hydrogen bonding, ultimately dictates the preferential formation of one enantiomer. nih.gov
The study of enzyme-catalyzed reactions also provides valuable insights into the role of non-covalent interactions. In the reaction catalyzed by cellobiose (B7769950) phosphorylase, hydrogen bonding interactions with the hydroxy groups of the glucose substrate at the transition state contribute significantly to catalysis. nih.gov These interactions, with net strengths ranging from 0.8 to 4.0 kcal/mol, also help to precisely position the substrate for the reaction. nih.gov
The following table lists various types of non-covalent interactions and their potential roles in reactions involving this compound systems.
| Interaction Type | Description | Potential Role |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). mdpi.com | Directing molecular assembly, stabilizing transition states, catalyst-substrate binding. |
| π-Stacking | Attractive interaction between aromatic rings. nih.gov | Stabilizing transition states, influencing crystal packing. |
| CH/π Interactions | Interaction of a C-H bond with a π-system. nih.gov | Controlling stereoselectivity, stabilizing specific conformations. |
| Electrostatic Interactions | Long-range interactions between charged or polar groups. | Stabilizing charged intermediates and transition states. |
A detailed understanding of these non-covalent forces is essential for the rational design of catalysts and for predicting the outcomes of chemical transformations involving this compound.
Advanced Characterization and Computational Studies of 6 Cyano 2 Naphthoic Acid Systems
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic techniques are instrumental in elucidating the intricate structural and electronic properties of 6-cyano-2-naphthoic acid. These methods provide detailed insights into the molecule's vibrational modes, electronic transitions, and the precise arrangement of its constituent atoms.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a window into the molecular vibrations of this compound. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental findings and provide a more detailed assignment of the observed vibrational modes. nih.govscilit.com Studies on related naphthoic acid derivatives, like 2-naphthoic acid and 6-bromo-2-naphthoic acid, have demonstrated the utility of DFT calculations with the B3LYP method and a 6-311+G** basis set for interpreting their vibrational spectra. nih.gov
For this compound, characteristic vibrational bands are expected. The nitrile (C≡N) stretching vibration typically appears in the range of 2200-2240 cm⁻¹. The carboxylic acid group gives rise to a prominent C=O stretching band around 1680-1710 cm⁻¹ and a broad O-H stretching band in the region of 2500-3300 cm⁻¹. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the naphthalene (B1677914) ring C-C stretching vibrations occur in the 1400-1600 cm⁻¹ region. A study on cyanobenzoic acids showed that the carboxylic OH band can be observed between 2800 and 3000 cm⁻¹, often overlapping with the aromatic CH band. semanticscholar.org
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Cyano (C≡N) | Stretching | 2200 - 2240 |
| Carboxylic Acid (C=O) | Stretching | 1680 - 1710 |
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 |
| Aromatic (C-H) | Stretching | > 3000 |
| Naphthalene Ring (C-C) | Stretching | 1400 - 1600 |
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound and its derivatives are of significant interest, particularly for applications in materials science and as fluorescent probes. acs.orgresearchgate.net The electronic absorption and emission spectra are dictated by the π-conjugated naphthalene system, which is further modulated by the electron-withdrawing cyano and carboxylic acid groups.
The UV-Vis absorption spectrum of naphthalene-based compounds typically exhibits intense bands corresponding to π→π* transitions. researchgate.net For instance, cellulose (B213188) naphthoate shows strong UV absorption around 282 nm. researchgate.net The introduction of functional groups can lead to shifts in these absorption maxima.
Luminescent properties are also a key feature. Studies on related compounds, such as those based on bis(hydroxyl-naphthoic acid), have shown that these molecules can exhibit fluorescence in the solid state, with emission maxima influenced by intermolecular interactions like π-π stacking. researchgate.netbohrium.com For example, two compounds based on 6-hydroxy-2-naphthoate moieties displayed emission maxima at 448 nm and 415 nm. researchgate.net The photophysical behavior of 6-cyano-2-naphthol (B14798), a closely related compound, has been extensively investigated, revealing its nature as a superphotoacid. lookchem.comsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
In the ¹H NMR spectrum of a related compound, 3-cyano-1-naphthoic acid, the aromatic protons appear as multiplets in the range of 7.69-8.85 ppm in DMSO-d₆. google.com For this compound, distinct signals would be expected for each of the aromatic protons on the naphthalene ring, with their chemical shifts influenced by the positions of the cyano and carboxyl substituents. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR spectroscopy provides complementary information. In a study of cyanobenzoic acids, the presence of different tautomers in solution could be investigated. semanticscholar.org For this compound, the carbon atoms of the cyano and carboxylic acid groups would have characteristic chemical shifts, as would the individual carbons of the naphthalene ring.
Interactive Data Table: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift Range (ppm) | Multiplicity |
| Aromatic Protons | 7.5 - 9.0 | Multiplets, Doublets, Singlets |
| Carboxylic Acid Proton | > 10 | Broad Singlet |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through their fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight.
The fragmentation of aromatic carboxylic acids often involves the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org In a study of cyanobenzoic acids, the mass spectrum was a superposition of the spectra of the present isomers. semanticscholar.org The fragmentation of 1-cyano-2-naphthoic acid showed significant peaks corresponding to [M-OH]⁺ and [M-CO₂H]⁺. semanticscholar.org For this compound, characteristic fragmentation would also involve the cyano group. The fragmentation of molecules containing a carbonyl group often proceeds via alpha-fragmentation, where a bond adjacent to the carbonyl is cleaved. libretexts.org
Interactive Data Table: Potential Mass Spectrometry Fragments for this compound
| Fragment | Mass Loss (amu) | Description |
| [M-OH]⁺ | 17 | Loss of hydroxyl radical |
| [M-CO₂H]⁺ | 45 | Loss of carboxylic acid group |
| [M-CN]⁺ | 26 | Loss of cyanide radical |
| [M-CO]⁺ | 28 | Loss of carbon monoxide |
X-ray Diffraction Studies for Solid-State Structures
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. rigaku.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the supramolecular chemistry of this compound.
Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular structure of this compound and how the molecules pack in the crystal lattice. rigaku.com Studies on similar molecules, such as derivatives of 2-naphthoic acid and various cyanobenzoic acids, have revealed that hydrogen bonding and π-π stacking interactions often play a key role in their solid-state assembly. bohrium.compsu.edu
In the solid state, it is expected that this compound molecules would form hydrogen-bonded dimers through their carboxylic acid groups. These dimers could then further assemble into more complex supramolecular architectures through other non-covalent interactions, including π-π stacking of the naphthalene rings and dipole-dipole interactions involving the cyano groups. The precise details of these interactions, such as the distances and angles, can be accurately determined from the crystal structure data. For example, a study on triazole-based salts demonstrated how hydrogen bonds and stacking interactions build a three-dimensional framework. bohrium.com
Quantum Chemical and Molecular Modeling Approaches
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and computationally efficient method for investigating the electronic excited states of molecules. nih.govrsc.org It is frequently employed to predict and analyze photophysical properties, such as electronic absorption and emission spectra, by calculating vertical excitation energies and oscillator strengths. rsc.orgchemrxiv.org The methodology is an extension of ground-state DFT and provides a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like this compound and its derivatives. nih.govchemrxiv.org
In the context of this compound systems, TD-DFT calculations are crucial for understanding how the electronic structure changes upon photoexcitation. The cyano (-CN) and carboxylic acid (-COOH) substituents on the naphthalene core significantly influence the molecule's electronic properties. The electron-withdrawing nature of the cyano group, in particular, can modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
TD-DFT studies can elucidate the nature of electronic transitions. For instance, calculations can determine whether an excited state is dominated by a local excitation within the naphthalene ring or involves charge-transfer (CT) character, where electron density moves from a donor part of the molecule to an acceptor part upon excitation. acs.org For molecules like this compound, transitions often involve a π-π* character associated with the aromatic system. scispace.com The specific orbitals involved and their energy differences, calculated by TD-DFT, determine the absorption wavelengths. scispace.comresearchgate.net
Research on related naphthol derivatives, such as 6-Cyano-2-naphthol, highlights the profound effect of the cyano group on excited-state acidity. sigmaaldrich.com While 6-Cyano-2-naphthol is a known "superphotoacid," becoming significantly more acidic in its excited state, computational studies on 2-naphthoic acid suggest its deprotonation is less favorable in the excited state compared to the ground state. nih.gov TD-DFT calculations can explore these phenomena by modeling the potential energy surfaces of both the acid and its conjugate base in the ground and excited states. These calculations can predict properties like excited state pKa values, which are critical for understanding photochemical reaction mechanisms. sigmaaldrich.com
The accuracy of TD-DFT results depends significantly on the choice of the exchange-correlation functional and the basis set. acs.orgnih.gov Hybrid functionals, which include a portion of exact Hartree-Fock exchange, are often essential for an accurate description of excited states, particularly those with charge-transfer character. nih.gov The polarizable continuum model (PCM) is frequently used in conjunction with TD-DFT to simulate the influence of a solvent environment on the electronic spectra, providing more realistic predictions of absorption and emission maxima. researchgate.netcncb.ac.cn
A typical TD-DFT analysis for a molecule like this compound would involve:
Optimization of the ground-state geometry using DFT.
Calculation of vertical excitation energies and oscillator strengths from the optimized ground state.
Optimization of the first excited state geometry (S₁) to study fluorescence properties.
Analysis of the molecular orbitals involved in the primary electronic transitions to characterize the excited state.
The table below summarizes typical data obtained from TD-DFT calculations for organic molecules, illustrating the kind of insights gained for systems related to this compound.
| Property | Description | Typical Calculated Value/Insight |
| Absorption Maxima (λmax) | Wavelength of maximum light absorption. | Predicted in nm, allows comparison with experimental UV-Vis spectra. scispace.com |
| Oscillator Strength (f) | Theoretical measure of the intensity of an electronic transition. | A dimensionless quantity; higher values indicate stronger, more probable transitions. scispace.com |
| Electronic Transition | The nature of the orbital transition (e.g., HOMO → LUMO). | Characterized as π-π, n-π, or charge-transfer. acs.orgscispace.com |
| Excited State Dipole Moment | The dipole moment of the molecule in its electronically excited state. | Indicates the change in charge distribution upon excitation. |
| Adiabatic Excitation Energy | The energy difference between the optimized ground and excited states. | Corresponds to the 0-0 transition energy in high-resolution spectra. nih.gov |
Molecular Dynamics and Docking Simulations for Interaction Mechanisms
Molecular dynamics (MD) and molecular docking are powerful computational tools used to study the dynamic behavior of molecules and their binding interactions with biological targets, respectively. nih.govnih.gov For this compound and its derivatives, these techniques provide atomic-level insights into how these compounds interact with macromolecules such as proteins and nucleic acids, which is fundamental for applications in medicinal chemistry and materials science. acs.orgresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Docking Simulations
Molecular docking predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a this compound derivative) when it binds to a second molecule (a receptor, typically a protein). nih.govacs.org This method is instrumental in structure-based drug design, where it is used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor recognition. researchgate.net
A prominent example involves derivatives of 2-naphthoic acid designed as antagonists for the P2Y₁₄ receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory processes. acs.orgresearchgate.net In these studies, docking simulations were performed using a homology model of the human P2Y₁₄ receptor. acs.org The simulations predicted the binding pose of the 2-naphthoic acid scaffold within the receptor's transmembrane domain. acs.org
Key findings from such docking studies typically include:
Binding Pose: The specific orientation of the ligand within the binding pocket. For the 2-naphthoic acid derivatives, the carboxylate group was identified as a crucial interaction point, forming ionic bridges with key lysine (B10760008) residues in the receptor. acs.org
Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. acs.org
Binding Affinity: A scoring function estimates the binding free energy, allowing for the ranking of different potential ligands. nih.gov
These computational predictions are invaluable for guiding synthetic efforts. For instance, docking studies on P2Y₁₄ receptor antagonists suggested that certain positions on the ligand were suitable for modification or the attachment of fluorescent probes without disrupting the key binding interactions, leading to the successful design of highly potent new molecules. acs.orgresearchgate.net
The table below outlines the type of information generated from molecular docking and MD simulations for a ligand-receptor system.
| Simulation Type | Data Generated | Significance |
| Molecular Docking | Binding Pose | Predicts the 3D orientation of the ligand in the receptor's active site. acs.org |
| Binding Score/Energy | Estimates the affinity of the ligand for the receptor, used for ranking compounds. nih.gov | |
| Key Residue Interactions | Identifies specific hydrogen bonds, salt bridges, and hydrophobic contacts stabilizing the complex. acs.org | |
| Molecular Dynamics | RMSD Trajectory | Assesses the structural stability of the ligand-receptor complex over time. nih.gov |
| Hydrogen Bond Analysis | Quantifies the lifetime and occupancy of hydrogen bonds between the ligand and receptor. nih.gov | |
| Conformational Analysis | Explores the flexibility of the ligand and receptor and identifies dominant conformations. |
Together, TD-DFT, MD, and docking simulations form a comprehensive computational toolkit for the advanced characterization of this compound systems, providing deep insights into their electronic properties and interaction mechanisms at a molecular level.
Applications in Biological and Pharmaceutical Sciences
Design and Synthesis of Receptor-Targeting Ligands
The 2-naphthoic acid framework is a key structural motif in the development of ligands that selectively target nuclear receptors and G protein-coupled receptors (GPCRs), playing a crucial role in modulating cellular signaling pathways.
Purinergic Receptor (P2Y) Modulators Based on Naphthoic Acid Scaffolds
Purinergic P2Y receptors, a family of GPCRs activated by extracellular nucleotides, are involved in a wide array of physiological and pathological processes, making them attractive drug targets. frontiersin.orgresearchgate.net The 2-naphthoic acid template has been successfully employed in the design of potent and selective antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory and immune responses. nih.govresearchgate.net
A notable example is the development of 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), a high-affinity P2Y₁₄ receptor antagonist. nih.govrsc.org While the core of PPTN is a 2-naphthoic acid, the specific use of 6-cyano-2-naphthoic acid as a direct precursor in this series has not been extensively documented in publicly available research. However, the general principles of structure-activity relationships (SAR) in this class of compounds highlight the importance of substitution on the naphthalene (B1677914) ring to achieve high potency and selectivity. The carboxylate group on the 2-naphthoic acid is critical for its antagonist activity at the P2Y₁₄ receptor. scispace.com This scaffold's versatility allows for modifications, such as the introduction of fluorophores, to create high-affinity fluorescent probes for studying receptor pharmacology. nih.govscispace.com
Retinoic Acid Receptor (RAR) Selective Agonists and Antagonists
Retinoic acid receptors (RARs), which include the subtypes α, β, and γ, are nuclear receptors that regulate gene transcription and are involved in cell growth, differentiation, and embryonic development. researchgate.net The development of synthetic retinoids that are selective for specific RAR subtypes is a major goal in drug discovery to minimize off-target effects. The 6-substituted-2-naphthoic acid framework has been identified as a promising scaffold for creating RAR-selective ligands. journalijdr.com
In a study focused on developing RAR β,γ-selective ligands, a series of 6-substituted 2-naphthoic acid retinoids were synthesized and evaluated. These derivatives generally exhibited selectivity for RARβ and RARγ subtypes. journalijdr.comacs.org The nature of the substituent at the 6-position significantly influences the binding affinity and selectivity. For instance, an oxime derivative was found to be a potent RARγ-selective retinoid, while an olefinic derivative showed activity comparable to retinoic acid with slight RARβ,γ selectivity. journalijdr.comacs.org This research underscores the potential of derivatives of this compound to be explored as precursors for novel RAR-selective modulators, given that the cyano group can be readily converted into other functional groups to fine-tune biological activity.
Fluorescent Probes and Chemical Sensors for Biological Analytes
The inherent fluorescence of the naphthalene moiety makes it an excellent building block for the creation of chemical sensors and imaging agents. nih.gov The introduction of specific functional groups allows for the development of probes that can selectively detect and quantify biologically important analytes.
Development of Naphthalene-Derived Fluorescent Probes for Metal Ions
Naphthalene-based fluorescent probes have been designed for the selective detection of various metal ions. nih.govjournalijdr.commdpi.com The design of these probes often involves incorporating a metal-ion chelating unit into the naphthalene scaffold. The binding of a metal ion can lead to a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. nih.govacs.org
A notable example that highlights the utility of a closely related compound is the synthesis of a dipeptidomimetic isocyanonaphthalene fluorescent probe for the detection of mercury ions (Hg²⁺). This probe was synthesized starting from 6-amino-2-naphthoic acid, which can be derived from this compound. frontiersin.orgnih.gov The resulting probe demonstrated a significant "turn-on" fluorescence response to Hg²⁺ with high selectivity and a low detection limit of 14.2 nM. nih.gov This demonstrates the potential of the 6-substituted-2-naphthoic acid scaffold in creating sensitive and selective chemosensors for toxic metal ions.
Table 1: Naphthalene-Based Fluorescent Probes
| Probe Type | Target Analyte | Starting Material Derivative | Key Finding |
|---|---|---|---|
| Dipeptidomimetic Isocyanonaphthalene | Hg²⁺ | 6-Amino-2-naphthoic acid | "Turn-on" fluorescence with a detection limit of 14.2 nM. nih.gov |
Application in Cellular Imaging and Biosensing
The development of fluorescent probes with good cell permeability and low toxicity allows for the visualization of analytes and biological processes within living cells. acs.orgmdpi.com Naphthalene derivatives have been successfully used for cellular imaging applications. nih.govmdpi.com
The aforementioned mercury sensor derived from 6-amino-2-naphthoic acid was successfully used for imaging intracellular Hg²⁺ in living cells, demonstrating its practical utility in biological systems. frontiersin.orgnih.gov Similarly, other naphthalene-based probes have been developed for imaging metal ions like Al³⁺ in different cell types. nih.gov The ability to functionalize the naphthalene core allows for the attachment of targeting moieties to direct the probe to specific cellular compartments, such as the mitochondria. rsc.org These applications underscore the value of the this compound scaffold as a versatile platform for creating advanced tools for cellular imaging and biosensing.
Enzyme and Protein Interaction Studies
Beyond receptor binding, derivatives of this compound have been utilized in the synthesis of inhibitors for specific enzymes. In one study, this compound was a key intermediate in the synthesis of a SufA protease inhibitor. The synthesis began with dimethyl naphthalene-2,6-dicarboxylate, which was converted through several steps into a 6-cyano-2-hydroxymethylnaphthalene intermediate. mdpi.com This intermediate was then further elaborated to produce the final dipeptide-based inhibitor. This research highlights the utility of the this compound framework in constructing complex molecules designed to interact with and inhibit specific enzyme targets. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) |
| Retinoic acid |
| 6-Amino-2-naphthoic acid |
| Dimethyl naphthalene-2,6-dicarboxylate |
Scaffold for Enzyme Inhibitor Development
The 2-naphthoic acid framework, including its 6-cyano substituted variant, has proven to be a versatile scaffold for the design of inhibitors for a range of enzymes implicated in various diseases. The inherent properties of this scaffold, such as its planarity and hydrophobicity, allow it to effectively interact with the binding sites of enzymes. Medicinal chemists can systematically modify the naphthoic acid core with various substituents to optimize potency, selectivity, and pharmacokinetic properties.
One notable application of this scaffold is in the development of autotaxin (ATX) inhibitors. acs.orgnih.govacs.org ATX is a secreted enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in numerous physiological and pathological processes, including cancer and fibrosis. acs.orgnih.govacs.org The 2-naphthoic acid core has been a key component in the design of potent and selective ATX inhibitors. For instance, a highly potent and selective antagonist, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), showcases the successful utilization of this scaffold. acs.org
Furthermore, derivatives of 2-naphthoic acid have been investigated as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. nih.gov Over-activation of these receptors is linked to various neurological disorders. Studies have revealed that substitutions on the 2-naphthoic acid backbone can significantly influence inhibitory activity and subtype selectivity among the different NMDA receptor subtypes (GluN1/GluN2A-D). nih.gov For example, the addition of a hydroxyl group at the 3-position of 2-naphthoic acid was found to enhance inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors. nih.gov
The versatility of the naphthoic acid scaffold is also evident in its use for developing inhibitors for other enzymes such as lactate (B86563) dehydrogenase (LDH) and Cytochrome P450 1B1 (CYP1B1). acs.orgrsc.org LDH is a potential target for cancer and malaria, while CYP1B1 is implicated in cancer development and drug resistance. acs.orgrsc.org Research on dihydroxynaphthoic acid derivatives has demonstrated that substitutions at the 4- and 7-positions are crucial for achieving selectivity for different LDH isoenzymes. acs.org Similarly, 2-arylbenzo[h]quinolone derivatives, based on a modified naphthoic acid structure, have shown potent and selective inhibition of CYP1B1. rsc.org
The following table provides examples of enzyme inhibitors developed using the 2-naphthoic acid scaffold, highlighting the diversity of targeted enzymes.
| Compound Class | Target Enzyme/Receptor | Therapeutic Area |
| 4,7-Disubstituted-2-naphthoic acid derivatives | Autotaxin (ATX) | Fibrosis, Cancer |
| Substituted 2-naphthoic acid derivatives | NMDA Receptors | Neurological Disorders |
| Dihydroxynaphthoic acid derivatives | Lactate Dehydrogenase (LDH) | Cancer, Malaria |
| 2-Arylbenzo[h]quinolone derivatives | Cytochrome P450 1B1 (CYP1B1) | Cancer |
| Naphthalene-N-sulfonyl-D-Glu derivatives | MurD Ligase | Infectious Diseases |
Binding Affinity and Selectivity Characterization
A critical aspect of drug discovery is the detailed characterization of a compound's binding affinity and selectivity for its intended target. The this compound scaffold provides a platform for fine-tuning these properties through systematic structural modifications. Binding affinity, often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), indicates the potency of an inhibitor. Selectivity, on the other hand, refers to an inhibitor's ability to bind to its target with significantly higher affinity than to other related or unrelated biological molecules, which is crucial for minimizing off-target effects.
Structure-activity relationship (SAR) studies on 2-naphthoic acid derivatives have provided valuable insights into the determinants of binding affinity and selectivity. For instance, in the context of P2Y14 receptor antagonists, a class of molecules involved in inflammatory processes, derivatives of 2-naphthoic acid have been extensively studied. nih.govacs.orgresearchgate.netresearchgate.netacs.org The parent compound, 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (PPTN), exhibits high affinity for the human P2Y14 receptor with a Ki value of 0.3 nM. acs.org Modifications to the piperidine (B6355638) ring of PPTN have been explored to modulate its properties. acs.orgresearchgate.net
The following table presents binding affinity data for a selection of 2-naphthoic acid derivatives targeting the P2Y14 receptor, illustrating the impact of structural changes on potency.
| Compound | Modification from Parent Scaffold | Ki (nM) for hP2Y14R | Reference |
| 6 (PPTN) | - | 0.3 ± 0.1 | acs.org |
| 20 | Short alkyne chain on piperidine | 2.7 ± 1.2 | acs.org |
| 22 | Long alkyne chain on piperidine | 13.0 ± 1.1 | acs.org |
| 23 | Cyclized alkyne on piperidine | 2.0 ± 0.2 | acs.org |
| 24 | N-acylpiperidine (4-pentynoic acid) | 6.7 ± 2.2 | acs.org |
| 25 | N-acylpiperidine (6-heptynoic acid) | 8.3 ± 1.9 | acs.org |
| 26 | Aminopropyl linker on piperidine | 26.0 ± 6.0 | acs.org |
Data is presented as mean ± SEM.
Selectivity is another key parameter that is rigorously evaluated. For example, the P2Y14 receptor antagonist PPTN was shown to be highly selective, exhibiting no agonist or antagonist activity at other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13) at a concentration of 1 μM. nih.gov
In the development of inhibitors for lactate dehydrogenase (LDH), selectivity between the human isoforms (LDH-H and LDH-M) and the parasite isoform (pLDH) is critical. acs.org Research on substituted dihydroxynaphthoic acids has demonstrated that the nature of the substituents at the 4- and 7-positions of the naphthoic acid backbone strongly influences this selectivity, with some derivatives showing up to 400-fold selectivity for a specific isoform. acs.org
The table below illustrates the selectivity profile of α-naphthoflavone (ANF) and its derivatives as CYP1 enzyme inhibitors, showcasing how structural modifications can enhance selectivity for CYP1B1 over other isoforms.
| Compound | IC50 (nM) for CYP1A1 | IC50 (nM) for CYP1A2 | IC50 (nM) for CYP1B1 | Selectivity (CYP1A2/CYP1B1) | Reference |
| α-Naphthoflavone (ANF) | 60 | 6 | 5 | 1.2 | rsc.org |
| 5e | >1000 | 588 | 3.6 | >163 | rsc.org |
| 5g | >1000 | >2100 | 3.9 | >540 | rsc.org |
| 5h | >1000 | 1050 | 4.1 | 256 | rsc.org |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A higher selectivity ratio indicates greater selectivity for CYP1B1 over CYP1A2.
Advanced Materials Science and Engineering Applications
Organic Electronic and Photovoltaic Devices
The pursuit of efficient and stable organic electronic materials has identified molecules like 6-Cyano-2-naphthoic acid as valuable components. The interplay between its naphthalene (B1677914) core, which facilitates charge transport, and its functional groups, which allow for tuning of energy levels and surface anchoring, is central to its applications in this domain.
In Dye-Sensitized Solar Cells (DSSCs), the anchoring group is critical for grafting dye molecules onto the surface of a semiconductor, typically titanium dioxide (TiO₂), to enable efficient electron injection from the photo-excited dye into the semiconductor's conduction band. nih.gov Traditionally, carboxylic and cyanoacrylic acids have been the most common anchoring groups. nih.govscispace.com The this compound structure incorporates both a carboxylic acid group for strong binding and a cyano group, which can influence the electronic properties and adsorption stability of the dye.
Research using density functional theory has investigated the precise role of the cyano group when present in an anchoring moiety. nih.gov Studies on model dyes have shown that the presence of a cyano group can impact adsorption stability and photovoltaic performance. For instance, the inclusion of a cyano group in the anchoring part of a dye was found to increase the adsorption energy only when the cyano group itself was directly involved in the binding to the surface. nih.gov However, when not involved in binding, the cyano group could potentially decrease the electron injection ability. nih.gov The orientation and binding mode of the anchor are therefore crucial. The bidentate bridging mode, where both oxygen atoms of the carboxylic group bind to titanium atoms on the surface, is often considered an appropriate configuration for achieving high electron injection ability and a larger open-circuit voltage (VOC). nih.gov The naphthoic acid moiety, a derivative of which is found in this compound, has been successfully incorporated into asymmetric zinc phthalocyanine (B1677752) dyes for DSSCs, demonstrating the utility of this structural framework. x-mol.com
Table 1: Influence of Cyano Group on Adsorption Configurations in Model Dyes for DSSCs
| Adsorption Configuration | Description | Impact of Cyano Group on Stability & Performance | Reference |
|---|---|---|---|
| Bidentate Bridging | The two oxygen atoms of the carboxylic acid group bind to two adjacent surface Ti atoms. | Considered a highly favorable mode for efficient electron injection and high VOC. The cyano group's influence depends on its electronic coupling with the dye's main structure. | nih.gov |
| Monodentate Ester-like | One oxygen atom of the carboxylic acid binds to a surface Ti atom. | Generally results in weaker electronic coupling compared to bidentate bridging. | nih.gov |
| Direct Cyano Binding | The nitrogen atom of the cyano group binds directly to a surface Ti atom. | This configuration can increase adsorption stability compared to binding via the carboxylic acid alone. | nih.gov |
The molecular structure of this compound provides a blueprint for designing n-type (electron-accepting) organic semiconductor materials. The electron-withdrawing nature of the cyano group, combined with the extended π-system of the naphthalene core, can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of materials that incorporate this moiety. This is a key requirement for efficient electron injection and transport in n-type organic field-effect transistors (OFETs) and as acceptor materials in organic solar cells (OSCs). google.com
While research on this compound itself is specific, studies on analogous structures underscore its potential. For example, silicon phthalocyanines, which are known organic semiconductors, have been functionalized with 1-naphthoic acid derivatives to act as n-type materials in OFETs. researchgate.net Similarly, other cyano-substituted aromatic compounds, such as perylene (B46583) diimide derivatives, are recognized as stable n-type semiconductors due to their strong electron-accepting character and ability to form ordered thin films, which is crucial for charge transport. google.com The combination of a naphthalene core for π-π stacking and a cyano group for tuning electronic properties positions this compound as a valuable precursor for creating novel organic semiconductors.
Photoresponsive materials can change their properties upon exposure to light, a feature that is central to smart technologies like optical switches and data storage. The this compound framework is a promising candidate for developing such materials. The naphthalene ring system is known to be photoactive. Specifically, derivatives of 2-naphthoic acid, such as 6-n-alkoxy-2-naphthoic acids, have been shown to exhibit liquid crystalline (mesomorphic) phases, a property not observed in other naphthoic acid isomers. researchgate.net Liquid crystals are a cornerstone of display technology and other smart optical systems.
Furthermore, the related compound 6-Cyano-2-naphthol (B14798) is known to be a "superphotoacid," meaning its acidity dramatically increases upon photoexcitation. biocompare.com This strong photo-induced effect highlights the potential of the 6-cyano-naphthalene core to be used in light-sensitive systems. The presence of electron-withdrawing groups like the cyano substituent can enhance the photosensitizing capabilities of molecules, making them more effective at absorbing light and initiating photochemical processes. mdpi.com This suggests that materials derived from this compound could be engineered for applications requiring precise, light-triggered responses.
Supramolecular Assemblies and Coordination Chemistry
The dual functionality of this compound, with its carboxylate group and nitrogen-containing cyano group, makes it an excellent ligand for constructing complex, multidimensional structures through coordination with metal ions.
Chiral Coordination Polymers (CCPs) are of great interest due to their potential applications in asymmetric catalysis, chiral separations, and nonlinear optics. A chiral derivative of this compound, (R/S)-6-(1-carboxyethoxy)-2-naphthoic acid, has been successfully used to synthesize enantiomeric pairs of CCPs. nih.govresearchgate.net
These studies demonstrate that this ligand can coordinate with various metal centers, such as Co(II), Cd(II), and Zn(II), under hydrothermal conditions to form well-defined, crystalline structures. nih.govresearchgate.netresearchgate.net For example, a cobalt-based polymer, [Co((R)-Hcna)₂]n, was found to possess a 3D network structure, while cadmium-based polymers formed 1D or 2D layered structures depending on the reaction conditions. nih.govresearchgate.net The chirality of the ligand is directly transferred to the resulting polymer, leading to the crystallization in chiral space groups (e.g., P2₁) and imparting properties such as second-harmonic generation (SHG) activity, which is only present in non-centrosymmetric materials. nih.govresearchgate.net
Table 2: Examples of Chiral Coordination Polymers from a this compound Derivative*
| Compound Formula | Metal Ion | Dimensionality | Chiral Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| [Co((R/S)-Hcna)₂]n | Co(II) | 3D | P2₁ | 3,6-connected network | nih.gov |
| [Cd(R-cna)]n | Cd(II) | 2D | P2₁ | Layered structure with a (4⁷·6³) point symbol | researchgate.net |
| [Zn((R/S)-cna)·2H₂O]n | Zn(II) | Not specified | Not specified | Synthesized from a chiral aromatic polycarboxylate ligand | researchgate.net |
*Ligand used is a chiral derivative, (R/S)-6-(1-carboxyethoxy)-2-naphthoic acid (H₂cna).
The magnetic properties of coordination compounds are determined by the nature of the metal ions and the ligands that connect them. libretexts.orgiitk.ac.in Ligands capable of bridging metal centers can mediate magnetic exchange interactions (either ferromagnetic or antiferromagnetic), leading to materials with interesting collective magnetic behaviors like single-chain magnets or long-range magnetic ordering. acs.org
The this compound ligand is well-suited for this purpose. The cyano group is a classic bridging ligand in coordination chemistry, known to effectively transmit magnetic coupling between metal centers in numerous cyano-bridged polymers. mdpi.com The carboxylate group provides a strong binding site to anchor the ligand to a metal ion. While the ligand itself is diamagnetic, its incorporation into a polymer with paramagnetic metal ions (e.g., Mn(II), Co(II), Cu(II)) could create pathways for superexchange. For instance, coordination polymers incorporating naphthalene-based Schiff base ligands with carboxylate groups have been shown to form 1D magnetic chains. clarku.edu The combination of the bridging cyano group and the rigid naphthalene spacer in this compound offers a promising strategy for the rational design of new molecule-based magnetic materials.
Liquid Crystalline Systems
Development of Naphthalene-Based Liquid Crystals with Mesomorphic Phases
The naphthalene moiety is a fundamental building block in the design of thermotropic liquid crystals due to its rigid, planar, and anisotropic structure. This inherent geometry is conducive to the formation of ordered, fluid phases (mesophases) upon thermal influence. Specifically, the 2,6-disubstituted naphthalene core provides a desirable linear shape, making it an excellent candidate for creating calamitic, or rod-shaped, liquid crystals. The strategic placement of functional groups on this core allows for the fine-tuning of molecular interactions and, consequently, the resulting mesomorphic properties.
A critical substituent in this field is the cyano group (-CN), which possesses a strong dipole moment. When incorporated into the naphthalene framework, such as in derivatives of this compound, it significantly enhances the molecular polarity. This increased polarity strengthens intermolecular forces, which can stabilize liquid crystalline phases and often leads to the exhibition of nematic and smectic mesophases at higher temperatures. researchgate.nettandfonline.com Research has shown that calamitic liquid crystals based on a 2,6-disubstituted naphthalene core with polar terminal groups, including the cyano group, consistently exhibit nematic and, in many cases, smectic A phases. researchgate.net
Studies comparing aryl esters have demonstrated the effectiveness of the 2,6-naphthylene group in promoting liquid crystallinity. When incorporated into ester-based structures with a terminal cyano group, these compounds are reliably nematogenic. tandfonline.com The combination of the bulky, rigid naphthalene core and the polar cyano group also results in materials with very high optical anisotropy (birefringence), a crucial property for applications in electro-optical devices. researchgate.net For example, highly birefringent liquid crystalline compounds such as 2-(6-alkoxynaphthalen-2-yl)-5-cyanopyridines have been synthesized using related naphthalene precursors. researchgate.net
The influence of the cyano group extends to more complex liquid crystalline systems. In non-symmetrical, bent-core (or "banana-shaped") liquid crystals built around a naphthalene central unit, the introduction of a cyano substituent has been shown to induce the formation of distinct mesophases, such as the B7 phase. tandfonline.comtandfonline.com This demonstrates the versatility of the cyano-naphthalene scaffold in creating a variety of ordered fluid states beyond the conventional nematic and smectic types. The starting material 6-cyano-2-naphthol, a direct precursor to this compound, is frequently cited as a key intermediate in the synthesis of these advanced liquid crystalline materials. chemicalbook.comchemdad.com
The following tables present research findings on the mesomorphic properties of various naphthalene-based liquid crystals.
Table 1: Mesomorphic Phase Transitions in Calamitic Naphthalene-Based Liquid Crystals
This table summarizes the phase transition temperatures for several rod-shaped liquid crystals containing a naphthalene core. The data highlights the prevalence of nematic and smectic A phases.
| Compound Series/Structure Description | Mesophase(s) Observed | Transition Temperatures (°C) | Reference |
| Aryl esters with a 2,6-naphthylene core and terminal cyano group (R-Ar-CO.O-Ar'-CN) | Nematic (N) | All compounds were nematogenic; specific temperatures vary with alkyl/alkoxy chain length. | tandfonline.com |
| 2,6-disubstituted naphthalene with lateral fluoro substituents and terminal butoxy/pentyl chains | Nematic (N), Smectic A (SmA) | Nematic phases observed between 125°C and 245°C; lower melting points around 100°C for some. | researchgate.net |
| Naphthalene-2-yl-4-(alkoxy) benzoate (B1203000) esters (Single tail attached at position 2) | Nematic (N), Smectic A (SmA) | All materials in the series displayed a nematic phase upon cooling; some also showed SmA phases. | scirp.org |
| Asymmetric 2,6-disubstituted naphthalene embedded Schiff base-bis esters with terminal long chains | Nematic (N), Smectic | Mesophase ranges changed as the alkyl chain length varied. | bohrium.com |
| Materials derived from 6-alkoxy-2-naphthoic acid and a Schiff base-ester linkage | Nematic (N), Smectic A (SmA) | SmA phase observed from the butoxy derivative onwards in one series. | researchgate.net |
Table 2: Mesophase Behavior in Cyano-Substituted Bent-Core Naphthalene Liquid Crystals
This table details the unique mesophases formed by bent-core liquid crystals that incorporate a cyano-substituted naphthalene unit.
| Naphthalene Core Structure | Lateral Substituent (X) | Mesophase(s) Observed | Reference |
| Non-symmetrical bent-shaped, laterally substituted naphthalene | -CN | B7 Phase | tandfonline.com |
| Laterally 1-substituted naphthalene-2,7-diol based | -CN | B7 Phase | tandfonline.com |
| Non-symmetrical bent-shaped, laterally substituted naphthalene | -H, -CH₃, -Cl | B2 Phase (Antiferroelectric) | tandfonline.com |
Chirality in 6 Cyano 2 Naphthoic Acid Derivatives Research
Asymmetric Synthesis Methodologies
Asymmetric synthesis is crucial for obtaining enantiomerically pure 6-cyano-2-naphthoic acid derivatives. Various strategies have been employed to control the stereochemistry during the synthesis of these compounds.
One notable approach involves the use of chiral auxiliaries or catalysts to direct the formation of a specific enantiomer. For instance, in the synthesis of chiral liquid crystals, a chiral fragment derived from (S)-(−)-2-methyl-1-butanol has been attached to a 6-alkoxy-2-naphthoic acid core. researchgate.net This method ensures the resulting molecules possess the desired chirality, leading to the formation of chiral smectic C (SmC), smectic A (SmA), and chiral nematic (N) phases. researchgate.net
Another strategy is the cobalt-catalyzed enantioselective C-H acyloxylation. This method has been used to synthesize oxy-substituted planar chiral ferrocenes with high enantioselectivity (90–99% ee). chinesechemsoc.orgchinesechemsoc.org While not directly applied to this compound in the provided context, this methodology highlights a powerful tool for creating chiral molecules where a carboxylic acid, such as a naphthoic acid derivative, is coupled to a prochiral substrate. chinesechemsoc.orgchinesechemsoc.org The reaction of 2-naphthoic acid, a related compound, yielded the desired product with 97% enantiomeric excess. chinesechemsoc.orgchinesechemsoc.org
Furthermore, the synthesis of chiral building blocks with quaternary carbon centers has been achieved through Lewis acid-catalyzed acyl migration of α,β-epoxy ketones. researchgate.net This approach could potentially be adapted for the asymmetric synthesis of complex this compound derivatives.
A summary of asymmetric synthesis approaches relevant to naphthoic acid derivatives is presented below:
| Methodology | Description | Key Features | Reference |
| Chiral Pool Synthesis | Incorporation of a chiral fragment from a readily available natural product, such as (S)-(−)-2-methyl-1-butanol. | Direct introduction of chirality, leading to specific liquid crystal phases. | researchgate.net |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst, like a cobalt/Salox complex, to induce enantioselectivity in a C-H functionalization reaction. | High enantiomeric excess (ee) can be achieved for a range of substrates. | chinesechemsoc.orgchinesechemsoc.org |
| Lewis Acid-Catalyzed Rearrangement | Isomerization of prochiral starting materials, such as 7-oxabicyclic alkenes, to chiral naphthol derivatives. | Provides access to highly substituted chiral naphthols. | researchgate.net |
Chiral Separation Techniques
When a synthesis results in a mixture of enantiomers (a racemate), chiral separation techniques are necessary to isolate the desired stereoisomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers of this compound derivatives.
The selection of the appropriate chiral column is critical and depends on the specific structure of the derivative. For example, in the analysis of chiral 3-aryl-3-hydroxypropanoic esters, which are precursors for chiral liquid crystals incorporating a 6-(hexyloxy)-2-naphthoic acid moiety, chiral HPLC was used to determine the enantiomeric purity. irb.hr
Another approach involves derivatization of the chiral compound with a chiral derivatizing agent to form diastereomers, which can then be separated by standard chromatography techniques. For instance, chiral alcohols or amines can be reacted with binaphthyl compounds to create derivatives that are separable by HPLC. google.com
Characterization of Enantiomeric Purity
Once a chiral this compound derivative has been synthesized or separated, it is essential to determine its enantiomeric purity, often expressed as enantiomeric excess (ee).
High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas in the chromatogram can be used to calculate the enantiomeric excess. For example, the enantiomeric purity of a chiral ester of 6-(hexyloxy)-2-naphthoic acid was confirmed to be 99% ee using this method. irb.hr
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral shift reagents can also be employed. These agents interact differently with the two enantiomers, leading to separate signals in the NMR spectrum. Novel C2-symmetric chiral 18-crown-6 (B118740) derivatives have been shown to be effective chiral NMR discriminating agents for primary ammonium (B1175870) salts. researchgate.net This principle can be extended to other classes of chiral compounds.
Circular Dichroism (CD) Spectroscopy is another powerful technique for characterizing chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Chiral coordination polymers based on (R)-6-(1-carboxyethoxy)-2-naphthoic acid exhibit distinct signals in their CD spectra, confirming their chiral nature. researchgate.net
A table summarizing the characterization techniques is provided below:
| Technique | Principle | Application Example | Reference |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Determination of 99% ee for a chiral ester of 6-(hexyloxy)-2-naphthoic acid. | irb.hr |
| Chiral NMR Spectroscopy | Use of chiral solvating or shift agents to induce chemical shift differences between enantiomers. | Enantiomeric discrimination of ammonium salts using chiral crown ethers. | researchgate.net |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. | Confirmation of chirality in coordination polymers of (R)-6-(1-carboxyethoxy)-2-naphthoic acid. | researchgate.net |
Impact of Chirality on Biological and Material Applications
The chirality of this compound derivatives has a profound impact on their properties and applications, particularly in materials science.
In the field of liquid crystals , the introduction of chirality is fundamental to the formation of chiral mesophases such as the chiral nematic (N), chiral smectic C (SmC), and blue phases. researchgate.netirb.hr These phases have unique electro-optical properties that are exploited in advanced display technologies. For example, some chiral derivatives of naphthoic acid exhibit blue phases, which are of interest for next-generation displays. irb.hr The helical twisting power of a chiral dopant in a nematic host is a critical parameter, and compounds based on chiral naphthoic acid derivatives have been designed for this purpose. google.com
In materials science , chiral coordination polymers constructed from derivatives like (R)-6-(1-carboxyethoxy)-2-naphthoic acid have shown potential as nonlinear optical materials. researchgate.net These materials can exhibit second-harmonic generation (SHG), a property that is only possible in non-centrosymmetric structures, a condition often fulfilled by chiral crystals. researchgate.net
While the provided search results focus primarily on material applications, the influence of chirality is a cornerstone of medicinal chemistry . The biological activity of many drugs is dependent on their stereochemistry, as they interact with chiral biological targets like enzymes and receptors. Although specific examples for this compound derivatives are not detailed in the search results, it is a well-established principle that different enantiomers can have different pharmacological effects. For instance, derivatives of the related 1-naphthoic acid are used in asymmetric synthesis for producing pharmaceuticals where chirality is crucial for efficacy.
The table below highlights the impact of chirality in different applications:
| Application Area | Impact of Chirality | Example | Reference |
| Liquid Crystals | Induces the formation of chiral mesophases (N, SmC, Blue Phases) with unique electro-optical properties. | Chiral esters of 6-alkoxy-2-naphthoic acid forming SmC, SmA, and N phases. | researchgate.net |
| Nonlinear Optics | Enables second-harmonic generation (SHG) in non-centrosymmetric chiral crystals. | Cadmium chiral coordination polymer with (R)-6-(1-carboxyethoxy)-2-naphthoic acid exhibiting SHG. | researchgate.net |
| Asymmetric Catalysis | Chiral ligands derived from naphthoic acids can be used to control the stereochemical outcome of chemical reactions. | Use of 1-naphthoic acid derivatives in asymmetric synthesis. |
Environmental and Analytical Methodologies
Advanced Sensing Platforms for Environmental Pollutants
While direct applications of 6-Cyano-2-naphthoic acid in environmental pollutant sensing are still an emerging area of research, its structural features make it a candidate for the development of advanced sensing platforms. Its use in forming self-assembled monolayers (SAMs) on surfaces like silver provides a basis for creating organized molecular structures that can act as recognition elements in sensors. uj.edu.pl The rigid naphthalene (B1677914) core and the functional cyano and carboxylic acid groups can be tailored for specific interactions with environmental contaminants.
Research into related naphthalene-based compounds demonstrates the potential of this chemical class in environmental sensing. For instance, fluorescent chemodosimeters based on a dipeptidomimetic isocyanonaphthalene have been developed for the rapid and sensitive detection of mercury ions (Hg²⁺) in aqueous solutions. myskinrecipes.com These sensors exhibit a "turn-on" fluorescence response with a low detection limit, showcasing the utility of the naphthalene skeleton in creating highly selective and sensitive analytical tools for monitoring toxic metal ions. myskinrecipes.com
Furthermore, coordination polymers based on naphthoic acid derivatives have been synthesized and shown to act as fluorescent probes for specific metal ions. For example, a chiral cadmium(II) coordination polymer demonstrated selective sensing of terbium (Tb³⁺) ions in aqueous systems with a very low detection limit and a rapid response time. google.com Such findings with structurally similar compounds underscore the potential of this compound as a building block for novel environmental sensors.
Spectroscopic Techniques for Environmental Monitoring
Spectroscopic techniques are fundamental to the characterization of chemical compounds and can be applied to environmental monitoring. For this compound, spectroscopic analysis is crucial for its identification and for studying its interactions with other molecules, which is the basis for its potential use in monitoring applications.
In studies involving self-assembled monolayers of this compound on silver substrates, advanced spectroscopic methods such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy have been employed. uj.edu.pl These techniques provide detailed information about the chemical composition, molecular orientation, and electronic structure of the monolayer, which are critical parameters for the development of sensor surfaces.
Although not directly focused on environmental monitoring, the analysis of derivatives of this compound has utilized high-resolution mass spectrometry (HRMS) to confirm their structure. google.com The principles of such spectroscopic methods are broadly applicable to the detection and quantification of this compound or its transformation products in environmental samples. Theoretical studies, such as those using Density Functional Theory (DFT) calculations on related naphthoic acid compounds, help in interpreting experimental spectroscopic data (like FT-IR and Raman) and predicting the vibrational frequencies of the molecule, which can aid in its identification.
Separation and Purification Strategies
The synthesis of high-purity this compound is essential for its application in any advanced analytical or material science field. Various standard and advanced techniques are employed for its separation and purification.
A common method for obtaining this compound involves the hydrolysis of its methyl ester, methyl 6-cyano-2-naphthoate. Following the reaction, the product is typically precipitated by acidifying the solution with an acid like hydrochloric acid (HCl). google.com
For further purification, standard laboratory techniques are effective. These include:
Crystallization: This technique is used to obtain the compound in a highly pure crystalline form from a suitable solvent. google.com
Chromatography: Column chromatography using silica (B1680970) gel is a widely used method to separate the desired compound from byproducts and unreacted starting materials. google.comgoogle.com
In broader applications involving complex biological or environmental mixtures, more advanced separation strategies may be required. For instance, in the purification of products derived from culture supernatants, a multi-step process involving filtration, ultrafiltration, and chromatography is often necessary to isolate the target compound. google.com Techniques such as ultrafiltration with specific molecular weight cutoff (MWCO) membranes can be used for initial concentration and removal of larger or smaller impurities before proceeding to high-resolution chromatographic separation. google.com
Emerging Research Directions and Future Outlook for 6 Cyano 2 Naphthoic Acid
Integration with Artificial Intelligence and Machine Learning in Molecular Design
Generative deep learning models, particularly chemical language models (CLMs), are at the forefront of this transformation. researchgate.net These models learn the underlying patterns in molecular structures from large datasets and can then generate new, previously unseen molecules with tailored features. researchgate.netyoutube.com For a compound like 6-cyano-2-naphthoic acid, which serves as a scaffold in medicinal chemistry, these AI tools can be invaluable. researchgate.netnih.gov By fine-tuning a pre-trained CLM with a set of known active molecules based on the this compound framework, researchers can bias the model to generate novel analogues with a higher probability of possessing the desired biological activity. researchgate.net This approach not only accelerates the discovery of new drug candidates but also allows for the exploration of designed polypharmacology, where a single molecule is engineered to interact with multiple targets. researchgate.net
Another significant application of AI in this context is the prediction of molecular properties and bioactivity. Physics-informed machine learning models can be trained to predict protein-ligand interactions, a critical step in drug discovery. nih.gov For derivatives of this compound, this means that their potential as, for example, P2Y14 receptor antagonists could be computationally assessed before committing to costly and time-consuming synthesis. researchgate.netacs.org By representing molecules as 2D graphs or 3D point clouds, these models can learn to map molecular structures to their biological activities, providing a powerful tool for virtual screening and lead optimization. nih.govyoutube.com
Furthermore, AI is being developed to not only design molecules but also to devise their synthesis routes. youtube.com This integrated approach, where a generative model proposes a new molecular structure along with a plausible synthetic recipe, could significantly streamline the entire drug discovery and development pipeline for compounds related to this compound. youtube.com
Multidisciplinary Applications and Synergy with Other Fields
The versatility of the this compound scaffold lends itself to a wide range of applications across multiple scientific disciplines, fostering synergy and driving innovation. Its derivatives have shown promise in medicinal chemistry, materials science, and beyond.
In medicinal chemistry , derivatives of 2-naphthoic acid are being explored as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory and endocrine processes. researchgate.netnih.gov The development of fluorescent probes based on this scaffold allows for a deeper understanding of the receptor's structure-activity relationship (SAR) and facilitates the discovery of new therapeutic agents. researchgate.netnih.gov The core structure's ability to be functionalized enables the synthesis of diverse libraries of compounds for screening against various biological targets. mdpi.comresearchgate.net For instance, modifications can lead to compounds with potential antibacterial or anticancer properties. researchgate.net
In materials science , the unique photophysical properties of related naphthol derivatives, such as 6-cyano-2-naphthol (B14798), are being harnessed. lookchem.combiocompare.comamerigoscientific.com This compound is recognized as a superphotoacid, meaning it is significantly more acidic in its excited state. lookchem.combiocompare.comamerigoscientific.comchemicalbook.com This property has been utilized to enhance the conductivity of polymers like polyaniline, opening up possibilities in the development of organic electronics and photovoltaics. lookchem.combiocompare.comchemicalbook.com The naphthalene (B1677914) core is also a key component in the synthesis of liquid crystals, which are fundamental to display technologies. chemicalbook.com
The synergy between chemistry and biology is evident in the development of new therapeutic agents. For example, the synthesis of nafamostat (B1217035) mesylate, a serine protease inhibitor, utilizes a derivative of this compound as a key intermediate. google.com This highlights the interplay between organic synthesis and pharmacology in addressing medical needs.
The following table provides a summary of the multidisciplinary applications of this compound and its related compounds:
| Field | Application | Key Findings |
| Medicinal Chemistry | P2Y14 Receptor Antagonists | Derivatives show high potency and selectivity, enabling the development of fluorescent probes for SAR studies. researchgate.netnih.gov |
| Antibacterial Agents | Modifications of the naphthol structure can lead to compounds with significant antimicrobial activity. researchgate.net | |
| Anticancer Agents | Certain naphthalenecarboxamide derivatives have shown potential as lead compounds for new anticancer therapies. | |
| Materials Science | Organic Electronics | 6-Cyano-2-naphthol, a superphotoacid, can enhance the conductivity of polyaniline composites. lookchem.combiocompare.comchemicalbook.com |
| Liquid Crystals | The naphthalene structure serves as a precursor for liquid crystal compounds used in display technologies. chemicalbook.com | |
| Organic Synthesis | Chemical Intermediates | Serves as a crucial building block for complex organic molecules, including pharmaceuticals like nafamostat mesylate. google.com |
Challenges and Opportunities in Scale-Up and Industrial Relevance
While this compound and its derivatives hold significant promise, their transition from laboratory-scale synthesis to industrial production presents both challenges and opportunities.
One of the primary challenges lies in developing cost-effective and environmentally friendly synthesis routes. Traditional methods for introducing the cyano group have sometimes involved highly toxic reagents like copper cyanide. google.com A significant opportunity lies in the development of new synthetic methods that avoid such hazardous materials. For instance, a novel approach for the synthesis of 6-cyano-2-naphthol, a precursor, uses 6-hydroxy-2-naphthaldehyde (B1303687) and hydroxylamine (B1172632) hydrochloride in dimethyl sulfoxide, thereby circumventing the use of copper cyanide. google.com Another improved method involves the Pinner reaction, where the in-situ generation of HCl from acetyl chloride and methanol (B129727) offers better control and scalability compared to bubbling HCl gas directly into the reaction mixture. google.com
The opportunity for industrial relevance is closely tied to the demand for the end products. The use of a this compound derivative as an intermediate in the synthesis of nafamostat mesylate, a drug used to treat acute pancreatitis, underscores its industrial importance. google.com As research uncovers new applications for this class of compounds in areas like materials science and other pharmaceuticals, the demand for efficient large-scale production will likely increase.
Furthermore, the principles of green chemistry offer a framework for addressing the challenges of scale-up. This includes the use of less hazardous chemical syntheses, designing for energy efficiency, and using renewable feedstocks where possible. The development of catalytic processes, such as palladium-catalyzed reactions for which 6-cyano-2-naphthol is a reactant, can also contribute to more efficient and sustainable industrial production. chemicalbook.com
The table below outlines some of the key challenges and opportunities in the scale-up and industrialization of this compound synthesis:
| Aspect | Challenges | Opportunities |
| Synthesis Route | Use of toxic reagents like copper cyanide in traditional methods. google.com | Development of greener, safer, and more efficient synthetic pathways. google.com |
| Process Control | Handling of hazardous gases like HCl in conventional Pinner reactions. google.com | Improved methods with better reaction control and suitability for industrial settings. google.com |
| Cost-Effectiveness | High cost of reagents and complex multi-step syntheses. | High-yield synthesis routes and increasing demand for end products can drive down costs. |
| Environmental Impact | Generation of hazardous waste. | Adoption of green chemistry principles to minimize environmental footprint. |
| Industrial Demand | Market size for specific end products. | Expanding applications in pharmaceuticals and materials science can create new markets. researchgate.netnih.govresearchgate.netchemicalbook.com |
Q & A
Q. What are the recommended synthetic routes for 6-cyano-2-naphthoic acid, and how can reaction conditions be optimized?
- Methodological Answer : While direct synthesis data for this compound is limited, analogous naphthoic acid derivatives (e.g., 6-methoxy or 6-hydroxy) provide insights. For example, polymerization of 6-acetoxy-2-naphthoic acid (ANA) in bulk follows second-order kinetics, with temperature and monomer concentration critical for optimizing reaction rates and conversion . For cyano-substituted derivatives, consider nitrile group introduction via nucleophilic substitution or cyanation reactions. Monitor reaction progress using titrimetry for acid byproduct quantification (as in ANA polymerizations) .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- HPLC/MS : To assess purity and detect intermediates (e.g., as in 6-hydroxy-2-naphthoic acid analysis) .
- NMR : Compare chemical shifts to structurally similar compounds (e.g., 6-methoxy-2-naphthoic acid, δ ~7.5–8.5 ppm for aromatic protons) .
- Melting Point : Cross-reference with analogs (e.g., 6-hydroxy-2-naphthoic acid melts at 243–245°C) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Based on safety data for naphthoic acid derivatives:
- PPE : Wear chemical-resistant gloves (e.g., nitrile) and protective eyewear. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, rinse immediately with water; for eye exposure, flush for ≥15 minutes .
- Storage : Keep in airtight containers away from oxidizers, as cyano groups may react under extreme conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer : Use homology modeling and docking studies, as demonstrated for 2-naphthoic acid derivatives targeting GPCRs like P2Y14R. For example, piperidine-substituted 2-naphthoic acid derivatives showed high receptor affinity when fluorophore conjugation preserved steric compatibility . Apply density functional theory (DFT) to analyze electronic effects of the cyano group on hydrogen bonding or π-π stacking interactions .
Q. What experimental designs resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Address discrepancies using pH-controlled fluorescence studies (e.g., as done for 1-hydroxy-2-naphthoic acid) :
- pH-Dependent Analysis : Test absorption/emission spectra across pH 1–13 to identify protonation-dependent shifts.
- Time-Resolved Fluorescence : Differentiate between tautomers or excited-state intermediates.
- Comparative Studies : Cross-validate with analogs (e.g., 6-hydroxy vs. 6-methoxy derivatives) to isolate cyano-specific effects .
Q. How do substituent positions (e.g., 6-cyano vs. 7-cyano) influence the biological activity of 2-naphthoic acid derivatives?
- Methodological Answer : Adopt a structure-activity relationship (SAR) approach, as seen in retinoid receptor studies. For example:
- Binding Assays : Compare IC₅₀ values of 6-cyano derivatives against RARβ/γ receptors using radioligand displacement .
- Functional Assays : Measure transcriptional activation in cell lines (e.g., CHO cells transfected with target receptors) .
- Table : Hypothetical SAR Data (Inspired by )
| Substituent Position | Receptor Affinity (Ki, nM) | Selectivity (RARβ/γ) |
|---|---|---|
| 6-Cyano | 80–100 | β/γ-selective |
| 7-Cyano | 200–300 | Non-selective |
Q. What kinetic models explain the polymerization behavior of this compound derivatives?
- Methodological Answer : Adapt kinetic frameworks from 6-acetoxy-2-naphthoic acid polymerizations:
- Two-Stage Mechanism : Initial homogeneous phase (second-order kinetics) transitions to heterogeneous phase at ~70% conversion, influenced by temperature and monomer ratios .
- Rate Constants : Calculate activation energy (Eₐ) via Arrhenius plots; for ANA, Eₐ ≈ 85–100 kJ/mol .
Data Contradiction Analysis
Q. How should researchers address inconsistent results in the photophysical properties of this compound?
- Solvent Effects : Test polar vs. non-polar solvents to isolate solvent-dependent emission.
- Concentration Control : Ensure ≤1 mM to avoid aggregation-induced quenching.
- Theoretical Validation : Use CIS/DFT calculations to predict absorption maxima and compare with experimental λmax.
Key Considerations for Experimental Design
- Literature Review : Prioritize peer-reviewed studies over vendor catalogs (e.g., exclude ChemMole ).
- Hypothesis Testing : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Data Synthesis : Integrate primary data (e.g., titration results ) with secondary computational analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
